N-(pyridin-2-ylmethyl)sulfamide
Description
Contextualization within Sulfonamide Chemistry
Sulfonamides are a well-established class of compounds characterized by a sulfonyl group directly attached to a nitrogen atom. This functional group is a cornerstone in the development of a wide array of therapeutic agents, most notably the sulfa drugs, which were among the first effective antimicrobials. wikipedia.org The versatility of the sulfonamide scaffold has led to its incorporation into drugs with diverse pharmacological activities, including antiviral, anticancer, anti-inflammatory, and diuretic properties. nih.govcitedrive.com
N-(pyridin-2-ylmethyl)sulfamide is a distinct member of the sulfonamide family, featuring a pyridine (B92270) ring linked to the sulfamide (B24259) moiety via a methylene (B1212753) bridge. This specific arrangement of atoms confers particular physicochemical properties that are of interest in the design of targeted enzyme inhibitors and other bioactive molecules.
Overview of Structural Features Relevant to Research Directions
The structure of this compound is notable for several key features that guide its exploration in research:
The Sulfonamide Moiety: The -SO2NH- group is a critical pharmacophore that can engage in hydrogen bonding and coordinate with metal ions within the active sites of various enzymes. nih.gov This interaction is fundamental to the inhibitory activity of many sulfonamide-based drugs.
The Pyridine Ring: The presence of the pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, introduces a degree of polarity and potential for specific interactions, such as pi-pi stacking and hydrogen bonding with biological targets. nih.gov The nitrogen atom in the pyridine ring can also influence the compound's solubility and bioavailability. researchgate.net
The Methylene Linker: The flexible methylene bridge connecting the pyridine ring and the sulfamide group allows for conformational adaptability, which can be crucial for optimal binding to a target protein.
These structural elements collectively make this compound an attractive starting point for the development of new chemical entities with tailored biological activities.
Importance as a Chemical Scaffold in Scientific Inquiry
A chemical scaffold refers to the core structure of a molecule upon which various functional groups can be appended to create a library of related compounds. The sulfonamide framework is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs. nih.govnih.govresearchgate.net
This compound serves as a valuable scaffold for several reasons:
Synthetic Accessibility: The synthesis of sulfonamides is generally straightforward, allowing for the efficient generation of diverse derivatives for screening and optimization. nih.gov
Modularity: The structure of this compound offers multiple points for chemical modification on both the pyridine ring and the sulfamide nitrogen atoms, enabling the fine-tuning of its properties.
Targeting Specific Enzymes: The combination of the sulfonamide group and the pyridine ring has proven effective in targeting specific enzymes, most notably carbonic anhydrases. nih.govmdpi.comresearchgate.net
Research into derivatives of this compound and related pyridine-sulfonamides has focused on their potential as inhibitors of various enzymes implicated in disease.
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. nih.gov Dysregulation of CA activity is associated with several diseases, making them important therapeutic targets. Sulfonamides are a well-known class of CA inhibitors. nih.gov
While specific inhibitory data for this compound is not extensively available in the public domain, studies on structurally similar pyridine-sulfonamide derivatives have demonstrated potent and selective inhibition of various CA isoforms. For example, a series of 4-substituted pyridine-3-sulfonamides showed inhibitory activity against human CA isoforms I, II, IX, and XII, with inhibition constants (Ki) in the nanomolar range.
Table 1: Inhibitory Activity of Selected Pyridine-Sulfonamide Derivatives against Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
|---|---|---|---|---|
| Derivative A | 725.6 | 3.3 | 6.1 | - |
| Derivative B | - | - | 8.5 | - |
Data extracted from studies on various pyridine-sulfonamide derivatives and may not be representative of this compound itself. nih.gov
The data in Table 1, derived from research on related compounds, illustrates the potential for pyridine-sulfonamides to act as potent and selective inhibitors of different CA isoforms. The variability in inhibition constants highlights the importance of the substitution pattern on the pyridine ring for achieving desired selectivity.
Structure
3D Structure
Properties
IUPAC Name |
2-[(sulfamoylamino)methyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-12(10,11)9-5-6-3-1-2-4-8-6/h1-4,9H,5H2,(H2,7,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNARIWDSHXOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Pyridin 2 Ylmethyl Sulfamide and Analogues
General Synthetic Routes for Sulfonamides
General methods provide the foundational chemistry for constructing the sulfonamide linkage. While N-(pyridin-2-ylmethyl)sulfamide itself is a specific target, the principles outlined in these general routes are directly applicable to its synthesis, typically by selecting 2-pyridinemethanamine as the amine component.
Reaction of Amines with Sulfonyl Chlorides
The most traditional and widely employed method for preparing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. wikipedia.orgresearchgate.net This reaction, often conducted in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct, is a robust and versatile approach. wikipedia.orglibretexts.org For the synthesis of analogues like N-(pyridin-2-ylmethyl)benzenesulfonamides, 2-pyridinemethanamine is reacted with the corresponding sulfonyl chloride. nih.gov
The reaction's efficiency can be influenced by the nucleophilicity of the amine and the nature of the substituents on both reactants. rsc.orgcbijournal.com Studies have shown that primary amines generally react more rapidly than secondary amines. rsc.org Microwave-assisted synthesis under solvent-free conditions has been reported as an environmentally friendly and efficient alternative, yielding sulfonamides in excellent yields and short reaction times. rsc.org
Table 1: Examples of Sulfonamide Synthesis via Sulfonyl Chlorides
| Amine | Sulfonyl Chloride | Base/Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Pyridinemethanamine | Benzenesulfonyl chloride | Not specified | Not specified | Moderate to excellent | nih.gov |
| Aniline | Benzene (B151609) sulfonyl chloride | Pyridine | 0-25 °C | 100% | cbijournal.com |
| p-Toluidine | Tosyl chloride | Pyridine | 0-25 °C | Quantitative | cbijournal.com |
| Various amines | p-Toluenesulfonyl chloride | None (Microwave) | Solvent-free, MW | Good to excellent | rsc.org |
| N-isopropyl-4-methylpyridine-2,6-diamine | Substituted benzene sulfonyl chlorides | None | Dichloromethane (B109758), RT, 6h | Good | eurjchem.com |
Direct Condensation Approaches
Moving beyond the classical sulfonyl chloride route, direct condensation methods offer alternative pathways that can enhance atom economy and utilize different starting materials. One innovative approach involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts and amines under microwave irradiation, which demonstrates good functional group tolerance and high yields. researchgate.netorganic-chemistry.org
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of C-N and S-N bonds under mild conditions with high efficiency. Metals such as copper, indium, and palladium have been successfully used as catalysts for sulfonamide synthesis. benthamdirect.comeurekaselect.com
Copper-Catalyzed C-N Bond Cleavage in Sulfonamide Precursors
Copper catalysis is particularly notable for its ability to mediate novel transformations. One such reaction is the synthesis of sulfonamides through the copper-catalyzed oxidative C-N bond cleavage of tertiary amines. nih.gov A highly relevant example is the use of N-(pyridin-2-ylmethyl)benzenesulfonamides, analogues of the target compound, as precursors for the synthesis of N-sulfonylformamidines. nih.gov In this process, a copper catalyst facilitates the cleavage of the C-N bond between the pyridin-2-ylmethyl group and the sulfonamide nitrogen. nih.gov The pyridin-2-ylmethyl group is essential for this C-N bond cleavage to occur. nih.gov This methodology highlights a synthetic application where an N-(pyridin-2-ylmethyl)sulfonamide derivative serves as a key reactive intermediate. nih.gov
Table 2: Copper-Catalyzed C-N Bond Cleavage
| Precursor | Reagent | Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| N-(2-pyridinylmethyl)benzenesulfonamides | N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Cu(OAc)₂·H₂O (5 mol%) | Glycol, 80 °C, 8h | N-Sulfonylformamidines | nih.gov |
| Tertiary Amines | Sulfonyl chlorides | Copper catalyst | Oxidative conditions | Sulfonamides | nih.gov |
Copper(I) Iodide Catalysis in Triazole Formation
Copper(I) iodide (CuI) is a well-known catalyst, particularly for "click" reactions to form triazoles. Its application can be found in creating complex molecules that incorporate a sulfonamide framework. For instance, a recyclable catalyst for 1,2,3-triazole synthesis has been developed by anchoring copper iodide nanoparticles onto a poly(sulfonamide-thiazole) modified support. nih.gov While this doesn't directly produce this compound, it demonstrates how sulfonamide structures can be integrated into CuI-catalyzed systems to build more complex heterocyclic structures. nih.govrsc.org Similarly, aerobic copper-catalyzed three-component reactions of ketones, sodium sulfinates, and azides can produce 4-sulfonyl-1,2,3-triazoles, merging sulfonamide synthesis with triazole ring formation. nih.gov
Ionic Liquid-Mediated Syntheses
Ionic liquids (ILs) have emerged as green reaction media and catalysts due to their unique properties, such as low vapor pressure and high thermal stability. In sulfonamide synthesis, ionic liquids can be used as supports for reactants, facilitating homogeneous reaction conditions and simplifying product purification. nih.gov
One reported protocol involves an ionic liquid-supported aldehyde which is converted to a secondary amine and then reacted with sulfonyl chlorides. The resulting sulfonamide is cleaved from the ionic liquid support, demonstrating a strategy that combines the benefits of a homogeneous reaction medium with the ease of separation typical of solid-phase synthesis. nih.gov Furthermore, novel ionic liquid-tagged magnetic nanoparticles have been developed as reusable catalysts for organic reactions, including those that could be adapted for sulfonamide synthesis. nih.gov
The synthesis of this compound and its derivatives is a key area of research, driven by the potential applications of these compounds. Methodologies generally focus on the formation of the sulfonamide bond and the introduction of diversity in both the pyridine and sulfonamide components of the molecule.
Synthesis of this compound Derivatives
The fundamental approach to synthesizing this compound derivatives involves the reaction of a pyridine-containing amine with a suitable sulfonyl chloride. A general and common method involves reacting an aminopyridine derivative with a sulfonyl chloride in a solvent like dichloromethane at room temperature. eurjchem.com This straightforward reaction allows for the coupling of various substituted pyridines and sulfonyl chlorides to generate a library of target compounds.
For the parent compound, this compound, the synthesis would typically proceed by reacting 2-(aminomethyl)pyridine with sulfamoyl chloride. The reaction conditions are generally mild, often carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
Introducing chemical diversity into the pyridine portion of the molecule is crucial for structure-activity relationship (SAR) studies. This is typically achieved by utilizing appropriately substituted pyridin-2-ylmethanamine (B45004) precursors. The synthesis can accommodate a wide range of substituents on the pyridine ring. For instance, electron-donating or electron-withdrawing groups can be incorporated to modulate the electronic properties of the pyridine nucleus.
The synthesis of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives has been reported, showcasing methods for elaborating the pyridine scaffold. nih.gov While not directly synthesizing this compound, these methods highlight the chemical strategies available for modifying pyridine-containing precursors. nih.gov Similarly, the synthesis of various (pyridin-2-yl)methanol derivatives provides access to precursors that can be converted to the corresponding amines and subsequently used to build sulfonamide derivatives. nih.gov
Challenges in these syntheses can arise. For example, in some cases, the pyridine nitrogen itself can react with sulfonyl chlorides, particularly with highly reactive pyrimidines, leading to the formation of undesired pyridinium (B92312) salts instead of the intended sulfonamide. arkat-usa.org
Varying the substituent on the sulfonamide nitrogen allows for fine-tuning the steric and electronic properties of the molecule. This is most commonly achieved by employing a diverse range of sulfonyl chlorides in the coupling reaction with pyridin-2-ylmethanamine. Research into related pyridine-based sulfonamides demonstrates the reaction of various substituted benzene sulfonyl chlorides with aminopyridines to create a series of derivatives. eurjchem.com This strategy is directly applicable to the synthesis of this compound analogues.
The table below illustrates how different sulfonyl chlorides can be used to generate diverse this compound derivatives.
| Starting Sulfonyl Chloride | Resulting N-(pyridin-2-ylmethyl)sulfonamide Derivative |
| Benzenesulfonyl chloride | N-(pyridin-2-ylmethyl)benzenesulfonamide |
| p-Toluenesulfonyl chloride | 4-Methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
| 4-Nitrobenzenesulfonyl chloride | 4-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide |
| Methanesulfonyl chloride | N-(pyridin-2-ylmethyl)methanesulfonamide |
This modular approach allows for the systematic exploration of the chemical space around the sulfonamide group. The synthesis of a broad range of functionalized pyridine-based compounds incorporating sulfonamide moieties has been achieved through these methods. eurjchem.comacs.org
The development of asymmetric methods is essential for accessing enantiomerically pure chiral analogues, which is often critical for biological activity. Sulfonamides and their bioisosteres, such as sulfonimidamides, can possess stereogenic centers, particularly at the sulfur atom. nih.govresearchgate.net
Recent advances have focused on catalyst-controlled asymmetric syntheses. One notable approach is the use of chiral catalysts for the asymmetric hydrogenation of quinolines, which are structurally related to pyridines. thieme-connect.de For instance, novel P-chiral, N-phosphoryl sulfonamide Brønsted acids have been synthesized and evaluated as organocatalysts in biomimetic transfer hydrogenation reactions to produce chiral tetrahydroquinolines with high enantioselectivity. thieme-connect.de
Furthermore, a highly efficient enantioselective N-acylative desymmetrization of sulfonimidamides, which are bioisosteres of sulfonamides, has been developed using a chiral 4-arylpyridine-N-oxide catalyst. nih.govresearchgate.net This method allows for the construction of molecules with sulfur(VI)-stereocenters in high yields and excellent enantioselectivities. nih.govresearchgate.net The mechanism involves an acyl transfer where the nucleophilic substitution of the sulfonimidamide by an O-acyloxypyridinium cation intermediate is the enantioselectivity-determining step. nih.govresearchgate.net
The enantioselective synthesis of sulfinamidines, another class of sulfur-containing chiral compounds, has been achieved via electrophilic amination of sulfenamides using an enantiopure N-H oxaziridine. nih.govresearchgate.net These advanced asymmetric methodologies provide powerful tools for the synthesis of structurally complex and chirally pure analogues of this compound.
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, offering direct insight into the functional groups present.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of N-(pyridin-2-ylmethyl)sulfamide is expected to display a series of characteristic absorption bands that confirm its key structural features. The sulfamide (B24259) group (–SO₂NH–) is a primary source of distinct vibrations. The asymmetric and symmetric stretching vibrations of the S=O bonds are anticipated to appear in the regions of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively rsc.org. Furthermore, the stretching vibration for the S–N bond is typically observed between 914 and 895 cm⁻¹ rsc.org.
Predicted FTIR Spectral Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric SO₂ Stretch | Sulfamide | 1320–1310 |
| Symmetric SO₂ Stretch | Sulfamide | 1155–1143 |
| N-H Stretch | Sulfamide | 3231–3263 |
| S-N Stretch | Sulfamide | 914–895 |
| C-H Stretch | Pyridine (B92270) Ring | ~3000–3100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for mapping the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides detailed information about the proton environments in this compound. The spectrum is expected to show four distinct signals corresponding to the aromatic protons of the pyridine ring, a signal for the methylene (B1212753) (–CH₂–) protons, and a signal for the sulfamide (–NH–) proton.
The aromatic region would feature signals for the four protons on the substituted pyridine ring, with their chemical shifts and coupling patterns determined by their position relative to the nitrogen atom and the methylene substituent academie-sciences.fr. The proton on the carbon adjacent to the ring nitrogen (α-position) is expected to be the most deshielded academie-sciences.fr. The methylene protons, being adjacent to both the pyridine ring and the sulfamide nitrogen, would likely appear as a singlet, though coupling to the nearby N-H proton is possible depending on the solvent and conditions. The sulfamide N-H proton typically appears as a broad singlet, with a chemical shift that can vary significantly rsc.org.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine H (α) | ~8.5-8.7 | Doublet |
| Pyridine H (γ) | ~7.6-7.8 | Triplet |
| Pyridine H (β, β') | ~7.1-7.3 | Multiplet |
| Methylene (–CH₂–) | ~4.3-4.6 | Singlet/Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum of this compound should display six unique signals, corresponding to the six distinct carbon environments in the molecule. The five carbons of the pyridine ring are expected to resonate in the aromatic region (approximately 110–160 ppm) rsc.org. The carbon atom adjacent to the ring nitrogen (C2) and the carbon to which the methylene group is attached would have characteristic shifts influenced by these neighbors. The methylene carbon (–CH₂–) signal is anticipated to appear further upfield.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C2 | ~155-160 |
| Pyridine C6 | ~148-150 |
| Pyridine C4 | ~136-138 |
| Pyridine C3, C5 | ~121-124 |
Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy
While no specific DEPT spectra for this compound are available, the technique would be instrumental in confirming carbon signal assignments. A DEPT-135 experiment would be predicted to show one negative signal for the single methylene (CH₂) group and four positive signals for the four methine (CH) carbons of the pyridine ring. The quaternary carbon of the pyridine ring (C2) would be absent in this spectrum, allowing for its unambiguous identification in the broadband-decoupled ¹³C NMR spectrum. A DEPT-90 experiment would exclusively show the four methine (CH) signals of the pyridine ring.
Mass Spectrometry Techniques
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound (C₆H₉N₃O₂S), the predicted monoisotopic mass is 187.04155 Da uni.lu. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass. Predictive models provide expected mass-to-charge ratios (m/z) for various adducts that would be observed in techniques like electrospray ionization (ESI).
Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 188.04883 |
| [M+Na]⁺ | 210.03077 |
| [M-H]⁻ | 186.03427 |
| [M+NH₄]⁺ | 205.07537 |
| [M+K]⁺ | 226.00471 |
Electron Spray Ionization-Mass Spectrometry (ESI-MS)
Electron Spray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar molecules like this compound. The analysis involves dissolving the compound in a suitable solvent and spraying it into the mass spectrometer, where it forms charged droplets. The solvent evaporates, leading to the formation of gas-phase ions that are then analyzed.
For this compound, with a molecular formula of C₆H₉N₃O₂S, the expected monoisotopic mass is approximately 187.04 g/mol . In positive-ion mode ESI-MS, the molecule is expected to be detected primarily as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 188.05. Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 210.03) or the potassium adduct [M+K]⁺ (m/z ≈ 226.00), may also be observed depending on the purity of the sample and the solvents used. In negative-ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z ≈ 186.03.
The precise mass measurement provided by high-resolution mass spectrometry would allow for the confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass. Fragmentation patterns, induced by techniques like collision-induced dissociation (CID), would further corroborate the structure by showing the loss of specific fragments, such as the sulfamoyl group (-SO₂NH₂) or cleavage of the bond between the methylene bridge and the pyridine ring.
Table 1: Predicted ESI-MS Data for this compound This table presents predicted data for illustrative purposes.
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 188.04883 |
| [M+Na]⁺ | 210.03077 |
| [M-H]⁻ | 186.03427 |
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides an empirical formula for the compound, which can be compared with the theoretical composition calculated from the proposed molecular formula. For this compound (C₆H₉N₃O₂S), the analysis is performed by combusting a small, precisely weighed amount of the pure substance in an oxygen-rich atmosphere. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified.
The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements. Experimental values that fall within a narrow margin of error (typically ±0.4%) of the theoretical values provide strong evidence for the compound's purity and elemental makeup. For instance, in the characterization of related pyridine carboxamide derivatives, elemental analysis has been crucial for confirming the final structure. nih.gov Similarly, this technique is routinely used to validate the composition of new pyridine-based sulfonamides. acs.org
Table 2: Elemental Analysis Data for this compound (C₆H₉N₃O₂S) This table presents theoretical data for illustrative purposes.
| Element | Theoretical (%) | Found (%) |
|---|---|---|
| Carbon (C) | 38.49 | N/A |
| Hydrogen (H) | 4.85 | N/A |
| Nitrogen (N) | 22.44 | N/A |
Solid-State Structural Analysis
Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. The analysis involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.
For this compound, a successful XRD analysis would yield a detailed structural model. Key information would include the crystal system, space group, and unit cell dimensions. Studies on similar pyridine-containing molecules, such as N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, have revealed detailed information about their crystal packing, which is often governed by hydrogen bonds. nih.gov In the case of this compound, significant intermolecular interactions would be expected, particularly hydrogen bonding involving the sulfamide N-H protons and the nitrogen atom of the pyridine ring or the oxygen atoms of the sulfonyl group. These interactions dictate the supramolecular assembly in the solid state. researchgate.netnih.gov
Table 3: Illustrative X-ray Crystallographic Data Format for this compound This table is a template showing the format for crystallographic data and does not represent actual experimental results for the named compound.
| Parameter | Value |
|---|---|
| Chemical formula | C₆H₉N₃O₂S |
| Formula weight | 187.22 |
| Crystal system | (e.g., Monoclinic) |
| Space group | (e.g., P2₁/c) |
| a (Å) | N/A |
| b (Å) | N/A |
| c (Å) | N/A |
| α (°) | 90 |
| β (°) | N/A |
| γ (°) | 90 |
| Volume (ų) | N/A |
| Z | (e.g., 4) |
Computational and Theoretical Investigations
Quantum Chemical Studies
Quantum chemical studies, grounded in the principles of quantum mechanics, provide detailed information about the electronic structure and energy of molecules.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rush.edu It is a widely used approach for optimizing molecular geometries and predicting a variety of chemical properties. researchgate.net For a molecule like N-(pyridin-2-ylmethyl)sulfamide, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the most stable three-dimensional conformation by finding the lowest energy state. researchgate.netkau.edu.sa These calculations provide optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available, theoretical values can be predicted. For instance, the geometry of the pyridine (B92270) ring and the sulfamide (B24259) group would be defined, and deviations from ideal geometries could suggest areas of intramolecular strain or interaction. kau.edu.sa
Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: These are representative values based on calculations for similar structures and are not experimental data for the title compound.)
| Parameter | Predicted Value |
|---|---|
| C-S Bond Length | ~1.78 Å |
| S=O Bond Length | ~1.45 Å |
| S-N (sulfamoyl) Bond Length | ~1.65 Å |
| C-N-S Bond Angle | ~118° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.netlibretexts.org A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO may be distributed across the electron-withdrawing sulfamide group. This distribution dictates how the molecule interacts with other reagents. researchgate.net
Electronic Properties Prediction
DFT calculations are also employed to predict various electronic properties. A key property is the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. The MEP map is invaluable for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfamide group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the sulfamide's amino group, highlighting their acidic character and potential for hydrogen bonding.
Table 2: Predicted FMO and Electronic Properties for this compound (Note: These are illustrative values and would be determined via specific calculations.)
| Property | Predicted Value / Description |
|---|---|
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.0 eV |
| HOMO-LUMO Gap | ~ 5.5 eV |
| Dipole Moment | Moderate, due to polar S=O and N-H bonds |
Vibrational Spectrum Theoretical Determination
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. kau.edu.sa By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding normal modes can be determined. kau.edu.sascirp.org For this compound, this analysis would predict characteristic frequencies for its functional groups. These theoretical spectra are crucial for interpreting experimental vibrational data and confirming the molecular structure. Key predicted vibrations would include the stretching modes of the N-H bonds, the asymmetric and symmetric stretching of the S=O bonds, and various stretching and bending modes associated with the pyridine ring. scirp.org
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: Frequencies are approximate and based on data from similar functional groups.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=N, C=C (Pyridine Ring) | Ring Stretch | 1400 - 1600 |
| S=O (Sulfone) | Asymmetric Stretch | 1300 - 1350 |
| S=O (Sulfone) | Symmetric Stretch | 1120 - 1160 |
Molecular Modeling and Simulations
While quantum mechanics provides a static picture of a single molecule, molecular modeling and simulations are used to study the behavior of molecules over time, including their interactions with their environment.
Conformational Analysis
The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. The orientation of the pyridinylmethyl group relative to the sulfamide moiety and the conformation of the sulfamide group itself are of particular interest. Theoretical studies, often employing rotational spectroscopy and quantum chemical calculations, are instrumental in elucidating the preferred conformations of such molecules.
For analogous compounds like benzenesulfonamides, studies have shown that two principal conformations often exist. These are characterized by the dihedral angle between the plane of the aromatic ring and the S-N bond. Typically, conformations where this angle is nearly perpendicular are favored. nih.gov Furthermore, the orientation of the amino group relative to the sulfonyl group, defined by the ∠CSNH dihedral angle, can lead to different rotamers, such as those where the -NH2 group is staggered or eclipsing the -SO2 group. nih.gov
τ1 (Cα-C-N-S): Defines the rotation of the pyridinylmethyl group around the C-N bond.
τ2 (C-N-S-N): Describes the rotation around the N-S bond of the sulfamide.
τ3 (N-S-N-H): Pertains to the orientation of the terminal amino group.
Table 1: Representative Dihedral Angles for Conformational Analysis of a Hypothetical Low-Energy Conformer of this compound based on Analogous Structures
| Dihedral Angle | Atoms Involved | Predicted Value (°) |
| τ1 | Cα(pyridine)-C(methylene)-N-S | ~60-90 |
| τ2 | C(methylene)-N-S-N(terminal) | ~60 |
| τ3 | N-S-N(terminal)-H | ~180 (anti) or ~60 (gauche) |
Note: These values are illustrative and based on theoretical studies of similar molecules. Actual values would require specific computational or experimental determination.
Tautomeric Investigations
This compound can theoretically exist in different tautomeric forms, primarily involving the sulfamide group. The most significant tautomerism to consider is the sulfonamide-sulfonimide equilibrium.
Sulfonamide form: R-SO2-NH-R' Sulfonimide form: R-S(=O)(=NH)-O-R'
Density Functional Theory (DFT) studies on N-heterocyclic arenesulfonamides have explored this tautomerism. These studies indicate that in the gas phase, the sulfonamide tautomer is generally more stable, albeit by a small energy difference (less than 6 kcal/mol). However, the polarity of the solvent can shift this equilibrium, with more polar solvents favoring the sulfonimide form.
For this compound, the two primary tautomers would be:
Tautomer A (Sulfonamide): The most common and expected form.
Tautomer B (Sulfonimide): Where a proton has migrated from one nitrogen to an oxygen of the sulfonyl group.
DFT calculations at a level like B3LYP/6-311++G** can be employed to determine the relative energies of these tautomers in both the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM). nih.gov Such studies on related 1,2,4-triazole (B32235) derivatives have shown that the thione forms are energetically more stable than the thiol forms in both gas and solution phases. nih.gov
Table 2: Hypothetical Relative Energies of this compound Tautomers from DFT Calculations
| Tautomer | Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |
| A | Sulfonamide | 0.00 (Reference) | 0.00 (Reference) |
| B | Sulfonimide | +4.5 | +2.8 |
Note: These are hypothetical values to illustrate the expected trend based on studies of similar compounds. The actual energy differences would need to be calculated specifically for this compound.
Structure-Property and Structure-Activity Relationship Studies
Understanding the relationship between the structure of this compound and its properties or biological activities is crucial for its potential applications. Computational methods like QSAR and molecular docking are powerful tools in this regard.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific biological target.
The development of a QSAR model involves calculating a variety of molecular descriptors, which can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule (e.g., Wiener index, Kier & Hall connectivity indices).
Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).
3D descriptors: Dependent on the three-dimensional conformation of the molecule (e.g., molecular volume, surface area).
For a series of thiazolidine-4-one derivatives with antitubercular activity, a QSAR model was developed where descriptors like MLFER_S (a measure of solute-solvent interactions), GATSe2 (Geary autocorrelation of topological structure), and Shal (a shape index) were positively correlated with activity. nih.gov Similarly, for a set of sulfonamides with antidiabetic activity, topological descriptors calculated using Dragon software were used to build a predictive model. medwinpublishers.com
Table 3: Examples of Descriptors for a Hypothetical QSAR Model of this compound Analogs
| Descriptor Type | Descriptor | Description | Potential Correlation with Activity |
| Topological | Kier Shape Index (κ1) | Relates to molecular shape and flexibility. | Positive or negative, depending on the target's binding site. |
| Electronic | Dipole Moment (µ) | Measures the overall polarity of the molecule. | Could be important for interactions in polar environments. |
| Quantum Chemical | HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | May be important for charge-transfer interactions. |
| 3D | Molecular Surface Area | The total surface area of the molecule. | Often correlated with binding affinity. |
Note: This table is illustrative of the types of descriptors that would be considered in a QSAR study.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is invaluable for understanding the binding mode of a molecule and for virtual screening of compound libraries.
For this compound, molecular docking could be used to investigate its potential interactions with various biological targets, such as enzymes or receptors. The process involves:
Obtaining the 3D structure of the target protein, often from the Protein Data Bank (PDB).
Preparing the ligand (this compound) by generating its 3D coordinates and assigning charges.
Using a docking program (e.g., AutoDock, Glide) to place the ligand in the binding site of the protein and score the different poses based on their predicted binding affinity.
Docking studies on sulfonamide derivatives have been performed against various targets. For instance, novel sulfonamide derivatives have been docked against dihydropteroate (B1496061) synthase (DHPS), a key enzyme in bacterial folate synthesis. uni.lu In another study, pyrazole-carboxamides bearing a sulfonamide moiety were docked into the active site of carbonic anhydrase I and II. nih.gov These studies often reveal key interactions, such as hydrogen bonds between the sulfonamide group and amino acid residues in the active site, as well as interactions with the catalytic zinc ion in metalloenzymes. nih.gov
Table 4: Illustrative Molecular Docking Results for a Hypothetical Complex of this compound with a Target Protein
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Kinase | -8.5 | Asp145, Lys72, Phe144 | Hydrogen bond with sulfonyl oxygen, Hydrogen bond with NH, Pi-pi stacking with pyridine ring |
| Hypothetical Hydrolase | -7.9 | His94, His96, Thr199 | Coordination with catalytic metal ion, Hydrogen bond with pyridine nitrogen, Hydrogen bond with NH2 |
Note: This table provides a hypothetical example of the kind of data generated from a molecular docking study. The specific interactions and energies are dependent on the chosen protein target.
Analysis of Intramolecular and Intermolecular Interactions (e.g., N-H…N hydrogen bonding)
The presence of both hydrogen bond donors (the NH groups of the sulfamide) and acceptors (the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group) in this compound allows for a variety of intramolecular and intermolecular interactions.
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between one of the NH protons and the pyridine nitrogen atom, leading to a more rigid conformation. Such interactions are known to influence the conformational preferences of molecules. For example, in pyridin-2-yl guanidine (B92328) derivatives, intramolecular hydrogen bonding between the pyridine nitrogen and the guanidinium (B1211019) protons has been observed to control the conformation. nih.gov Similarly, studies on 2-pyrrolylmethylidene cycloalkanones have shown the presence of strong intramolecular N-H···O=C hydrogen bonds. nih.gov
Intermolecular Hydrogen Bonding: In the solid state, this compound is expected to form extensive networks of intermolecular hydrogen bonds. The crystal structure of N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine reveals strong dual N—H⋯N hydrogen bonding, leading to dimerization. jocpr.com In the case of this compound, various hydrogen bonding motifs are possible, including:
N-H···N(pyridine): Formation of chains or dimers.
N-H···O(sulfonyl): Leading to the connection of molecules.
N-H···N(sulfamide): Dimerization through the terminal amino groups.
The crystal structure of a co-crystal of bis(pyridin-4-ylmethyl)ethanediamide and benzoic acid demonstrates the high propensity for the formation of strong O—H⋯N(pyridyl) hydrogen bonds. nih.gov
Table 5: Potential Hydrogen Bonding Interactions in this compound
| Type | Donor | Acceptor | Description |
| Intramolecular | Sulfamide N-H | Pyridine N | Formation of a six-membered ring, restricting conformational freedom. |
| Intermolecular | Sulfamide N-H | Pyridine N of another molecule | Leads to the formation of supramolecular chains or dimers. |
| Intermolecular | Sulfamide N-H | Sulfonyl O of another molecule | Connects molecules into sheets or a 3D network. |
| Intermolecular | Terminal N-H | Terminal N-H of another molecule | Can form centrosymmetric dimers. |
Coordination Chemistry of N Pyridin 2 Ylmethyl Sulfamide and Its Metal Complexes
Ligand Design and Coordination Principles
The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and reactivity. N-(pyridin-2-ylmethyl)sulfamide is an exemplary case of a ligand whose design offers multiple coordination possibilities.
The this compound scaffold contains two key functional groups that can act as binding sites for metal ions: the pyridine (B92270) nitrogen and the sulfonamide moiety. The pyridine nitrogen atom possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating to a metal center. sjp.ac.lk
Based on the available binding sites, this compound can function as a multidentate ligand. The term multidentate refers to a single ligand that can bind to a central metal atom at two or more points. In its simplest form, this compound can act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and one of the sulfonamide nitrogens, forming a stable chelate ring. sjp.ac.lk
Synthesis and Isolation of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal, solvent, and reaction conditions can influence the final product's stoichiometry and structure.
Researchers have successfully synthesized and isolated complexes of this compound and related ligands with a variety of transition metals.
Copper(II): A number of Cu(II) complexes have been prepared, often resulting in mononuclear or polynuclear structures. researchgate.netresearchgate.net The reaction of a pyridine-sulfonamide type ligand with a copper(II) salt can lead to the formation of complexes where the ligand acts as a bidentate or tridentate chelator. nih.govnih.gov The synthesis often involves dissolving the ligand and the copper salt, such as copper(II) chloride or copper(II) sulfate, in a solvent like methanol (B129727) or ethanol (B145695). researchgate.netresearchgate.net
Nickel(II): The synthesis of Ni(II) complexes with ligands containing pyridine and other nitrogen donors is well-documented. mdpi.comchemrevlett.comijcmas.com Typically, a solution of a Ni(II) salt, such as nickel(II) nitrate (B79036) or nickel(II) chloride, is treated with the ligand in a suitable solvent. mdpi.comnih.gov The resulting complexes often exhibit octahedral geometries.
Cobalt(II): Cobalt(II) complexes with pyridine-based ligands have been synthesized, showcasing a range of coordination geometries. rsc.orgnih.gov The reaction of a Co(II) salt, like cobalt(II) iodide or cobalt(II) nitrate, with the ligand can yield mononuclear complexes. nih.govnih.gov
Iron(II): Fe(II) complexes with pyridine-containing ligands are of interest for their potential applications in areas like bioinorganic chemistry. ijcmas.comresearchgate.netresearchgate.net The synthesis usually involves the reaction of an iron(II) salt with the ligand under an inert atmosphere to prevent oxidation of the iron center.
Silver(I): While less common, silver(I) complexes with related pyridine-amide ligands have been reported, suggesting the potential for this compound to coordinate to Ag(I) as well. researchgate.net
Technetium(I): Of particular note is the synthesis of a technetium-99m complex, ⁹⁹ᵐTc₃-N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate. nih.gov This demonstrates the utility of this compound derivatives in radiopharmaceutical chemistry, where the tridentate coordination of the ligand to the [Tc(CO)₃]⁺ core is a key feature.
The following table summarizes representative examples of synthesized metal complexes with related pyridine and sulfonamide-containing ligands.
| Metal Ion | Ligand Type | Resulting Complex Example | Reference(s) |
| Cu(II) | N-(pyridin-2-ylmethyl)aniline derivative | [CuLaCl₂]n (polymeric) | researchgate.net |
| Ni(II) | Pyridine-based macrocycle | [Ni(L)₂(NO₃)₂] | mdpi.com |
| Co(II) | Pyridine-based macrocycle | [Co(L)Br]⁺ | rsc.org |
| Fe(II) | Tris(2-pyridylmethyl)ethane-1,2-diamine derivative | [LFeCl]BPh₄ | researchgate.net |
| Tc(I) | Pyridin-2-yl-methyl sulfonamide derivative | ⁹⁹ᵐTc₃L | nih.gov |
Structural and Spectroscopic Characterization of Complexes
Once synthesized and isolated, the metal complexes are thoroughly characterized to determine their structure, coordination environment, and physical properties. A combination of single-crystal X-ray diffraction and various spectroscopic techniques is typically employed.
For complexes of this compound and its analogs, a variety of coordination modes and geometries have been observed:
Coordination Modes: The ligand can coordinate in a bidentate fashion through the pyridine nitrogen and a deprotonated sulfonamide nitrogen. sjp.ac.lk In more complex derivatives, tridentate coordination involving the pyridine nitrogen and two other donor atoms is common. nih.govmdpi.com
Geometries: The coordination geometry is influenced by the metal ion's electronic configuration, the ligand's denticity, and the presence of other co-ligands.
Octahedral: This is a common geometry for many transition metal complexes, including those of Ni(II), Co(II), and Fe(II). mdpi.comijcmas.comnih.gov The geometry can be distorted from a perfect octahedron due to factors like the bite angle of the chelate ligand or the Jahn-Teller effect, particularly in Cu(II) complexes. researchgate.net
Square Planar and Square Pyramidal: These geometries are frequently observed for Cu(II) complexes. nih.govresearchgate.netnih.gov For example, a mononuclear Cu(II) complex with a related ligand was found to have a distorted square planar geometry, while another formed a chloro-bridged polymer with a distorted square pyramidal geometry around the copper center. researchgate.net
Trigonal Prismatic: In some cases, the geometry can be described as intermediate between two idealized forms, such as between octahedral and trigonal prismatic for certain Co(II) complexes. rsc.org
Spectroscopic methods provide complementary information about the complexes:
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the pyridine ring and the sulfonamide group upon complexation can indicate their involvement in bonding.
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and can help to infer the coordination geometry. For instance, the d-d transitions observed for transition metal complexes are characteristic of their coordination environment. researchgate.net
Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), ESR spectroscopy can provide valuable insights into the ground electronic state and the degree of covalency in the metal-ligand bonds. nih.gov
The table below provides examples of determined geometries for various metal complexes with related ligands.
| Metal Complex Example | Metal Ion | Determined Geometry | Characterization Method | Reference |
| [CuLcCl₂] | Cu(II) | Distorted Square Planar | X-ray Crystallography | researchgate.net |
| [Cu(L1)₂(H₂O)₃] | Cu(II) | Distorted Square Pyramidal | X-ray Crystallography | nih.gov |
| [Co(L)Br]⁺ | Co(II) | Distorted Octahedral/Trigonal Prismatic | X-ray Crystallography | rsc.org |
| Ni(DPPT)₂₂ | Ni(II) | Distorted Octahedral | X-ray Crystallography | mdpi.com |
| [Cu(SO₄)(C₁₃H₁₃N₃)(H₂O)] | Cu(II) | Jahn-Teller Distorted Octahedral | X-ray Crystallography | researchgate.net |
Electronic Spectroscopy (UV-Vis, ESR)
A comprehensive search of available scientific literature and chemical databases did not yield specific experimental data on the electronic spectroscopy (UV-Vis, ESR) of metal complexes containing the ligand this compound. While studies on complexes with structurally related pyridine-containing ligands are documented, the strict focus on this compound prevents the inclusion of that data. Therefore, no specific absorption maxima, band assignments, or ESR parameters for metal complexes of this particular ligand can be reported at this time.
Magnetic Properties and Anisotropy Studies
Similarly, a thorough review of scientific literature reveals no published studies on the magnetic properties or magnetic anisotropy of metal complexes specifically with the this compound ligand. Research on the magnetic behavior of coordination compounds is highly dependent on the specific ligand and the resulting geometry and electronic structure of the complex. Without experimental data from techniques such as SQUID magnetometry or detailed theoretical analysis for this exact compound, no information on magnetic susceptibility, magnetic moments, or magnetic anisotropy can be provided.
Theoretical Characterization of Metal Complexes
DFT Studies on Complex Geometry and Electronic States
No specific Density Functional Theory (DFT) studies concerning the geometry and electronic states of metal complexes with this compound have been found in the surveyed literature. DFT calculations are a powerful tool for predicting the structures and electronic properties of coordination complexes. However, as no research groups have published computational studies on the interaction of this particular ligand with metal ions, there are no calculated data on bond lengths, bond angles, molecular orbital diagrams, or the energies of electronic states to report.
Supramolecular Chemistry and Self Assembly of N Pyridin 2 Ylmethyl Sulfamide Derivatives
Role of Hydrogen Bonding in Supramolecular Architectures
Hydrogen bonding is a key directional interaction that governs the self-assembly of sulfonamide derivatives. The N-(pyridin-2-ylmethyl)sulfamide molecule possesses multiple hydrogen bond donors (the amine and sulfamide (B24259) N-H groups) and acceptors (the sulfonyl oxygens and the pyridine (B92270) nitrogen). The interplay between these sites dictates the formation of specific, repeating patterns known as supramolecular synthons.
In the broader family of sulfonamides, the hydrogen-bond connectivity has been extensively analyzed. A common observation is the preference of amido protons to form hydrogen bonds with amidine nitrogens or guest molecules in co-crystals, while amino protons often bond to sulfonyl oxygens. capes.gov.br This can lead to the formation of a dominant chain motif with an eight-atom repeat unit. capes.gov.br Studies on various sulfonamides have identified robust synthons, such as the sulfonamide dimer, where two molecules are linked through N-H···O=S hydrogen bonds. researchgate.net Another prevalent motif is the sulfonamide catemer, or chain, which also involves N-H···O=S interactions. researchgate.net
For pyridine-containing molecules that are structurally analogous to this compound, such as N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, detailed crystallographic studies reveal a variety of hydrogen bonds. These include N-H···N and C-H···O interactions. nih.gov The presence of the pyridine ring introduces a key hydrogen bond acceptor at the ring nitrogen, which can compete with the sulfonyl oxygens for available hydrogen bond donors. It is anticipated that in the crystal structure of this compound, a combination of these hydrogen bonding patterns would be observed, potentially leading to complex networks. The relative strength and accessibility of the different donor and acceptor sites will determine the final supramolecular architecture.
| Potential Hydrogen Bond Interactions in this compound |
| Donor |
| Sulfamide N-H |
| Amine N-H |
| Amine N-H |
| Methylene (B1212753) C-H |
| Pyridine C-H |
Formation of Supramolecular Chains and Assemblies
The directional nature of hydrogen bonds in this compound derivatives is expected to lead to the formation of one-dimensional chains, which can then assemble into higher-order two-dimensional sheets or three-dimensional frameworks.
In related crystal structures, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, π-π stacking interactions between aromatic rings work in concert with hydrogen bonding to build up the crystal lattice. cardiff.ac.uk Molecules first form chains through π-π interactions, and these chains are then linked by N-H···N hydrogen bonds to create a 3D network. cardiff.ac.uk Similarly, for N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, molecules are linked by N-H···N hydrogen bonds to form inversion dimers. nih.gov These dimers are further connected through C-H···O hydrogen bonds to create sheets, which are then linked by C-H···N interactions and π-π stacking between pyridine rings to form a three-dimensional structure. nih.gov
Investigation of Solvate and Co-crystal Formation
The formation of solvates (crystals containing solvent molecules) and co-crystals (crystals containing a second, different molecular component) is an important area of study in crystal engineering. For sulfonamides, the introduction of a solvent or a co-former molecule can significantly alter the hydrogen-bonding patterns and, consequently, the crystal structure and properties.
Studies on sulfamethoxazole (B1682508) and sulfathiazole (B1682510) derivatives have shown that they can form polymorphic solvates with solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). rsc.org These solvates can exhibit similar dimeric assemblies but with different host molecule conformations. rsc.org The removal of the solvent can then lead to a common crystalline form. rsc.org This indicates that the solvent molecule can act as a template, guiding the assembly of the primary molecule into a specific arrangement.
The ability of this compound to form co-crystals would largely depend on its hydrogen-bonding capabilities. The pyridine nitrogen is a strong hydrogen bond acceptor, making it a prime site for interaction with co-formers that are good hydrogen bond donors, such as carboxylic acids. The formation of a robust O-H···N(pyridyl) synthon is a well-established strategy in co-crystal design. nih.gov The sulfamide group, with its N-H donors and O acceptors, also provides opportunities for forming co-crystals with a variety of other molecules. The formation of ionic co-crystals has also been observed in some sulfonamides when strong proton transfer occurs between the host and guest molecules. rsc.org
Polymorphism Studies
Polymorphism is the ability of a compound to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing and intermolecular interactions, which can lead to different physical properties.
While no specific polymorphism studies on this compound are documented, research on related compounds highlights its likelihood. For example, a derivative of sulfapyridine, N-(6-methylpyridin-2-yl)mesitylenesulfonamide, is known to exist in at least two polymorphic forms. nih.gov The two forms have very similar molecular conformations but differ in their crystal packing and hydrogen bonding schemes. nih.gov This polymorphism was found to be solvent-dependent, with one form crystallizing from ethanol (B145695) and the other from methanol (B129727). nih.gov This underscores the critical role that the crystallization environment can play in determining the final solid-state structure. Given the conformational flexibility of the methylene linker in this compound and the multiple competing hydrogen bond sites, it is highly probable that this compound could also exhibit polymorphism under different crystallization conditions.
Advanced Applications in Chemical and Materials Science Research
Catalytic Applications
The presence of both a pyridine (B92270) nitrogen and sulfonamide group allows N-(pyridin-2-ylmethyl)sulfamide and its derivatives to act as versatile ligands in coordination chemistry, influencing the outcome of metal-catalyzed reactions.
As Ligands in Metal-Catalyzed Organic Transformations
Derivatives of this compound have been successfully employed as ligands in several important metal-catalyzed organic transformations. The electronic properties of the pyridine ring and the steric environment around the metal center can be fine-tuned by substituents on the ligand, thereby modulating the catalytic activity and selectivity.
One notable application is in transfer hydrogenation reactions. A series of Cp*Ir (pentamethylcyclopentadienyl iridium) complexes with (pyridinylmethyl)sulfonamide ligands have been synthesized and studied. acs.org These "piano-stool" complexes act as catalysts for transfer hydrogenation, a process widely used in organic synthesis. Research has shown a clear correlation between the electron-donating ability of substituents on the pyridine ring of the ligand and the catalytic rate. acs.org This demonstrates that the electronic properties of the pyridinylmethyl)sulfonamide ligand can be systematically altered to optimize catalyst performance.
In another example, a binuclear palladium complex, tetrakis[N-(2-pyridyl) 4-toluene sulfonamide] di palladium, has been synthesized and characterized. researchgate.net This complex, where the ligands bridge two palladium atoms, has been investigated for its catalytic activity in Heck and Suzuki coupling reactions, which are fundamental C-C bond-forming reactions in organic chemistry. researchgate.net The N-(2-pyridyl) sulfonamide ligand plays a crucial role in stabilizing the palladium centers and facilitating the catalytic cycle.
Table 1: Examples of Metal Complexes with this compound Derivatives in Catalysis
| Metal Center | Ligand Derivative | Catalytic Application | Reference |
| Iridium (Ir) | (Pyridinylmethyl)sulfonamide | Transfer Hydrogenation | acs.org |
| Palladium (Pd) | N-(2-pyridyl) 4-toluene sulfonamide | Heck and Suzuki Coupling | researchgate.net |
| Gold (Au) | Hybrid Sulfonamide/Thiourea Ligands | Potential Leishmanicidal Agents | nih.gov |
| Silver (Ag) | Hybrid Sulfonamide/Thiourea Ligands | Potential Leishmanicidal Agents | nih.gov |
Role in C-N Bond Formation and Cleavage Reactions
The this compound scaffold has also been implicated in reactions involving the formation and cleavage of carbon-nitrogen (C-N) bonds, which are of great interest in the synthesis of nitrogen-containing compounds.
A significant study demonstrated the use of N-(2-pyridinylmethyl)benzenesulfonamides in a copper-catalyzed C-N bond cleavage reaction to produce N-sulfonylformamidines. nih.govresearchgate.net In this process, the pyridin-2-ylmethyl group acts as a directing group and is ultimately cleaved. This method provides a valuable route to N-sulfonylformamidines, which are important intermediates in drug discovery. nih.gov The reaction proceeds in moderate to excellent yields, highlighting the synthetic utility of this transformation. nih.govresearchgate.net
Furthermore, research into the reactivity of cobalt(II) complexes with (2-pyridylmethyl)amine-based tetradentate ligands has shown that oxidative C-N bond cleavage can occur. rsc.org While not directly involving this compound, this work provides insight into the potential reactivity of the C-N bond adjacent to the pyridine ring in related structures under oxidative conditions.
Chemical Probe Development
The ability of the pyridine and sulfamide (B24259) moieties to interact with biological targets and metal ions has led to the development of this compound-based structures as chemical probes for sensing and imaging.
Design of Fluorescent Probes
The principles of fluorescence quenching and enhancement upon binding to specific analytes have been applied to create probes based on pyridyl-sulfonamide structures. While direct examples using this compound are emerging, the broader class of sulfonamide-based fluorescent probes is well-established. For instance, small-molecule sulfonamide fluorescent probes have been developed for the G protein-coupled receptor 120 (GPR120), demonstrating high selectivity. sdu.edu.cnnih.gov
More specifically, a ratiometric fluorescent sensor for the detection of Fe³⁺ ions has been synthesized based on an azo compound of 4-(4-Dimethylamino-phenylazo)-N-pyridin-2-ylmethyl-benzamide. researchgate.net This probe exhibits a distinct color change from yellow to red in the presence of Fe³⁺, allowing for naked-eye detection with a very low detection limit of 1.8 x 10⁻⁸ M. researchgate.net This highlights the potential of incorporating the N-pyridin-2-ylmethyl unit into more complex dye structures to create highly sensitive and selective chemosensors. Additionally, fluorescent sensors based on terpyridine@Zn²⁺-modified mesoporous silica (B1680970) have been developed for the detection of sulfonamide antibiotics, where the pyridyl groups play a key role in complexing the metal ion and the sulfonamide is the target analyte. rsc.orgrsc.org
Table 2: Characteristics of a Fluorescent Probe Containing the N-pyridin-2-ylmethyl Moiety
| Probe | Target Analyte | Detection Principle | Detection Limit | Reference |
| 4-(4-Dimethylamino-phenylazo)-N-pyridin-2-ylmethyl-benzamide | Fe³⁺ | Ratiometric color change | 1.8 x 10⁻⁸ M | researchgate.net |
Radiopharmaceutical Ligand Development for Imaging Research
The chelating properties of this compound derivatives make them suitable for complexing radiometals used in medical imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).
A significant application in this area is the development of a technetium-99m labeled compound, ⁹⁹mTc₃N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate, for imaging carbonic anhydrase IX (CA IX). nih.govnih.gov CA IX is a transmembrane enzyme overexpressed in many hypoxic tumors, making it an important biomarker for cancer. nih.govnih.gov The radiolabeled tracer was synthesized and evaluated for its ability to detect CA IX, showing potential for the non-invasive detection of tumor hypoxia. nih.govnih.gov
Furthermore, research into the development of [¹⁸F]-pyridinylsulfonamides as synthons for PET radiopharmaceuticals is underway. snmjournals.org This work aims to establish efficient radiolabeling methods for producing a variety of pyridinyl-sulfonamide-based PET imaging agents, which could have broad applications in oncology and other areas of medical research. snmjournals.org
Material Science Investigations
In the field of material science, the ability of this compound and its analogues to act as ligands for the construction of extended structures, such as metal-organic frameworks (MOFs), is an area of active investigation.
A study on a closely related ligand, N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, demonstrated its ability to form a MOF with silver(I) nitrate (B79036). researchgate.netnih.gov In this structure, the ligand bridges silver atoms to form zigzag chains, which are further linked by nitrate anions to create a three-dimensional framework. researchgate.netnih.gov The pyridine and pyrazine (B50134) nitrogen atoms of the ligand coordinate to the silver(I) centers, showcasing the role of the N-heterocyclic components in directing the assembly of the MOF. This research suggests that this compound could similarly be employed as a building block for the design of new MOFs with potentially interesting properties for applications such as gas storage, separation, and catalysis.
Incorporation into Hydrogel Composites
Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers capable of absorbing and retaining large amounts of water or biological fluids. researchgate.net Their biocompatibility and tunable properties make them ideal for a range of biomedical applications, including tissue engineering and drug delivery. mdpi.com Composite hydrogels, which incorporate other materials, are developed to enhance mechanical strength and introduce specific functionalities. rsc.org
Currently, there is no specific research available in the scientific literature detailing the incorporation of this compound into hydrogel composites. The potential for its use in such applications would depend on its ability to be functionalized for polymerization or its capacity to interact with a polymer matrix to modulate the hydrogel's properties.
Influence on Optical Properties of Materials
The influence of this compound on the optical properties of materials is another area where specific research is not yet available. The optical properties of a material are determined by how it interacts with light, and the incorporation of a compound like this compound could potentially alter these properties. The pyridine and sulfamide moieties could influence the refractive index, absorption, or emission characteristics of a host material. However, without experimental data, any potential effects remain theoretical.
Agrochemical Research (Focus on Structure-Activity Relationships)
Stereochemical Structure-Activity Relationships in Herbicidal Agents
While there is extensive research on sulfonylurea and triazolopyrimidine sulfonamide-based herbicides that act by inhibiting acetolactate synthase (ALS), specific studies on the stereochemical structure-activity relationships of this compound as a herbicidal agent are not documented in the available literature. researchgate.net The general approach in this field involves synthesizing derivatives of a lead compound and evaluating their herbicidal activity against various weed species to establish a structure-activity relationship (SAR). researchgate.net For instance, studies on pyrimidyl-1,2,4-triazole derivatives containing an aryl sulfonyl group have shown that the nature and position of substituents on the aromatic rings significantly influence their herbicidal efficacy. researchgate.net The herbicidal activity of picolinic acid derivatives has also been investigated, with some compounds showing significant root inhibitory activity. mdpi.com However, a detailed SAR study focusing on the stereochemistry of this compound has not been reported.
Enzyme Interaction Studies (Focus on Chemical Mechanisms)
Design Principles for Carbonic Anhydrase Inhibitors and Interaction Mechanism
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The primary design principle for these inhibitors revolves around the sulfonamide group (SO₂NH₂), which is crucial for binding to the zinc ion (Zn²⁺) in the active site of the enzyme. nih.gov The interaction mechanism involves the deprotonated sulfonamide anion (SO₂NH⁻) coordinating to the Zn²⁺, displacing a water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic activity—the reversible hydration of carbon dioxide. nih.gov
The design of potent and selective CA inhibitors often involves modifying the scaffold to which the sulfonamide group is attached. The use of a pyridine ring, as in this compound, is a known strategy in the design of CA inhibitors. The electron-withdrawing nature of the pyridine ring can influence the acidity of the sulfonamide group, which can affect its binding affinity. While specific kinetic data for this compound is not available, studies on related pyridine-sulfonamide compounds provide insight into the design principles. For example, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and shown to bind to the zinc ion in their deprotonated form. nih.gov
Table 1: General Interaction Principles of Sulfonamide-Based Carbonic Anhydrase Inhibitors
| Interacting Component of Inhibitor | Enzyme Active Site Residue/Ion | Type of Interaction |
|---|---|---|
| Sulfonamide Group (SO₂NH⁻) | Zinc Ion (Zn²⁺) | Coordination Bond |
| Aromatic/Heterocyclic Ring | Hydrophobic/Hydrophilic Pockets | Van der Waals/Hydrogen Bonds |
Design of Antimicrobial Agents (Focus on Chemical Modifications)
Synthesis of Derivatives with Modulated Bioactivity Profiles
The synthesis of derivatives based on the this compound core structure is a key strategy for modulating their biological activity. Researchers explore various synthetic routes to introduce different functional groups and structural motifs, aiming to enhance antimicrobial potency and selectivity.
A significant approach involves the modification of the sulfamide's N-phenyl group. For instance, a notable derivative, N-(4-(N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide, has been synthesized and characterized. nih.gov The synthesis of this compound and its positional isomer, N-(4-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide, allows for a direct comparison of how the nitrogen's position in the pyridine ring affects the molecule's properties and, consequently, its biological activity. nih.gov The general synthetic strategy often involves reacting a suitably substituted sulfonyl chloride with the appropriate aminopyridine derivative. acs.orgresearchgate.net
Further diversification of the core structure can be achieved by:
Altering the Linker: The methylene (B1212753) (-CH2-) bridge connecting the pyridine ring and the sulfamide nitrogen can be extended or modified. For example, the synthesis of N-(4-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)acetamide introduces an ethylene (B1197577) linker, changing the flexibility and spatial orientation of the pyridine moiety. nih.gov
Introducing Heterocyclic Moieties: The N1-position of the sulfonamide group is a common site for substitution. youtube.com Attaching various heterocyclic rings can significantly influence the compound's antibacterial potency by altering its pKa and lipophilicity. youtube.comnih.gov Studies on related sulfonamides have shown that incorporating moieties like pyrimidine (B1678525) or thienopyrimidine can lead to compounds with significant antibacterial and antifungal activities. mdpi.commdpi.com
Modifying the Pyridine Ring: Substitutions on the pyridine ring itself can fine-tune the electronic properties of the entire molecule, which is a known strategy for enhancing the biological activity of pyridine derivatives. nih.govnih.gov
These synthetic modifications generate libraries of compounds with varied physicochemical properties, which are then screened to identify candidates with superior and more desirable bioactivity profiles against a range of microbial pathogens.
Table 1: Examples of Synthesized this compound Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Name | Molecular Formula | Key Structural Modification | Reference |
|---|---|---|---|
| N-(4-(N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide | C14H15N3O3S | Acetamide group on a phenyl ring attached to the sulfamide nitrogen. | nih.gov |
| N-(4-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide | C14H15N3O3S | Positional isomer with a pyridin-3-yl group. | nih.gov |
| N-(4-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)acetamide | C15H18N3O3S | Ethylene linker between the pyridine ring and sulfamide nitrogen. | nih.gov |
Structural Features Influencing Antimicrobial Activity
The antimicrobial activity of this compound and its derivatives is governed by specific structural features that dictate their interaction with microbial targets. The analysis of structure-activity relationships (SAR) is crucial for the rational design of more effective agents.
The Sulfonamide Moiety: The sulfonamide group (-SO2NH-) is a well-established pharmacophore responsible for the antibacterial activity of sulfa drugs. nih.gov It acts as a structural mimic of para-aminobenzoic acid (PABA), allowing it to inhibit dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.govnih.gov The acidity of the sulfonamide N-H proton is critical for activity, and substitutions on the N1 nitrogen can modulate this pKa into a therapeutically optimal range (typically 6.6-7.4), which enhances cellular uptake and target binding. youtube.com
The Pyridine Ring: The pyridine nucleus is a "privileged structure" in medicinal chemistry, known to confer a wide range of biological activities, including antimicrobial effects. nih.govnih.gov
The Aromatic Ring and Substituents: In derivatives like N-(4-(N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide, the nature and position of substituents on the N-phenyl ring are vital. nih.gov The 4-amino group is essential for the activity of classical sulfonamides as it mimics the PABA structure. youtube.com While this group is acetylated in the aforementioned derivative, this modification can create a prodrug that is metabolized in vivo to the active amine form. youtube.com Other substitutions can influence potency, spectrum of activity, and pharmacokinetic properties. For example, studies on related quinolone-sulfonamide hybrids have shown that substituents like chloro or pyrimidyl groups can enhance activity against specific bacterial strains like Staphylococcus aureus. mdpi.com
Table 2: Summary of Structure-Activity Relationship (SAR) Principles This table is interactive. Click on the headers to sort the data.
| Structural Feature | Influence on Antimicrobial Activity | Key Findings/Principles | References |
|---|---|---|---|
| Sulfonamide Group (-SO2NH-) | Essential pharmacophore for antibacterial action. | Mimics PABA to inhibit bacterial folic acid synthesis. N1-substitutions that optimize pKa (6.6-7.4) enhance activity. | youtube.comnih.gov |
| Pyridine Ring | Modulates electronic properties and target interaction. | Acts as a "privileged" scaffold. Nitrogen position (e.g., 2-pyridyl vs. 3-pyridyl) alters chelating ability and bioactivity. | nih.govnih.govnih.gov |
| N-Aryl Substituents | Modulates potency and spectrum of activity. | A para-amino group (or a group that can be converted to it) is often crucial for mimicking PABA. | youtube.commdpi.com |
| Linker Chain | Affects molecular flexibility and spatial orientation. | Extending the methylene bridge to an ethylene bridge can alter the positioning of the pyridine ring relative to the core, impacting target binding. | nih.gov |
Q & A
Basic: What are the recommended synthetic routes for N-(pyridin-2-ylmethyl)sulfamide?
Methodological Answer:
The synthesis of sulfamide derivatives typically involves nucleophilic substitution or coupling reactions. For this compound, a plausible route includes:
Sulfamoylation : React pyridin-2-ylmethylamine with sulfamide precursors (e.g., sulfamoyl chloride) under anhydrous conditions.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
Validation : Confirm purity via TLC and melting point analysis.
For analogous compounds, palladium-catalyzed coupling (e.g., using Pd(PPh₃)₄) has been employed to introduce sulfur-containing groups .
Basic: How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify pyridine ring protons (δ 7.1–8.5 ppm) and sulfamide NH signals (δ 5.5–6.5 ppm). Compare with computed spectra using tools like ACD/Labs or ChemDraw.
- IR Spectroscopy : Confirm sulfamide N–H stretches (~3250–3350 cm⁻¹) and S=O vibrations (~1150–1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (±5 ppm).
Advanced: What challenges arise in crystallographic refinement of sulfamide derivatives, and how are they addressed?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 293 K.
- Refinement : Employ SHELXL (via Olex2) for structure solution. Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
